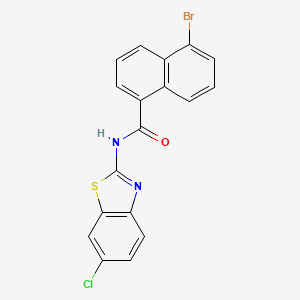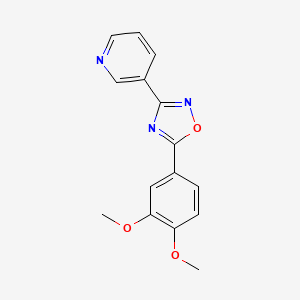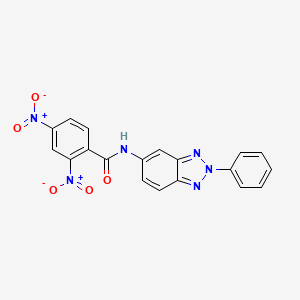![molecular formula C18H12Cl2N2O2S B15149478 N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichlorobenzoyl chloride and 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the thiophene ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to reduced inflammation or cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its furan and pyrrole analogs.
Eigenschaften
Molekularformel |
C18H12Cl2N2O2S |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
N-[3-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-14-7-2-6-13(16(14)20)17(23)21-11-4-1-5-12(10-11)22-18(24)15-8-3-9-25-15/h1-10H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
GNZNGFIRQGFSJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)



![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)
